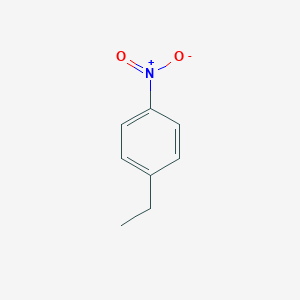

4-Ethylnitrobenzene

Cat. No. B091404

Key on ui cas rn:

100-12-9

M. Wt: 151.16 g/mol

InChI Key: RESTWAHJFMZUIZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05214194

Procedure details

In a 500-mL 3-necked round bottom flask equipped with a stirrer, thermometer, and 15°-20° C. water bath was placed 40 g (0.264 moles, 1.0 equiv.) of 4-ethylnitrobenzene, 230 mL of methanol, 30 mL of water, 30.8 g (0.2904 moles, 1.1 equiv.) of benzaldehyde, and 36.6 g (0.561 moles, 4.25 equiv.) of zinc powder. The reaction mixture, with vigorous stirring, was cooled to 15°-20° C. and the dropwise addition of 79.2 (1.32 moles, 5.0 equiv.) of acetic acid was begun. The reaction mixture was allowed to exotherm to 34°-36° C., and the temperature was held there throughout the 30 minute addition period. When the addition was complete, the reaction temperature was held at 35° C. with a steam pot for 1 hour. The reaction flask was placed under full aspirator vacuum and the reaction mixture was stripped to about 1/3 volume. Xylene (100 mL) was added to the reaction mixture to azeotrope water from the reaction mixture. This azeotrope step was repeated 2 more times with fresh xylene. The zinc acetate salts were filtered off. The xylene/product liquors were stripped to an oil under aspirator vacuum. Dichloromethane (250 mL) was added to the product oil and cooled to 0° C. Via an addition funnel, 49.6 g (0.273 moles, 1.033 equiv.) of trichloroacetyl chloride was added maintaining the reaction temperature below 20° C. The resulting dark solution was warmed to 25° C. and held here for 15 minutes to form a compound of this invention having Formula (I). Acetic acid (44 mL) was added in one portion, followed by 27 g (0.32 moles, 1 equiv.) of concentrated hydrochloric acid. The reaction mixture was heated, and the low boiling liquid (lower than 50° C.) was distilled off. When the pot temperature reached 78°-80° C. and no more volatile liquids distilled, the reaction was allowed to reflux for 3 hours (at 78°-85° C.). The reaction was cooled to 50° C. and 600 mL of ethyl acetate was added in one portion. The dark solution was stirred and cooled to 15°-20° C. The 2-amino-5-ethylphenol hydrochloride came out of solution slowly. The mixture was stirred at 15°-20° C. for 30 minutes then collected and washed with ethyl acetate and heptane. The fluffy yellow-orange crystals were dried in a warm air oven overnight. The 24.4 g yield of 15 was 53.2% of the theoretical: MP 218° C.±2° C.; HPLC (area %) 78.0%; IR (KBr)16 (OH) 3.0μ and 7.0μ, (--NH2.HCl) 3.9μ and 5.25μ; NMR (DMSO-D6, Me4Si) δ1.1 (t,3H), 2.5 (q,2H), 6.65 (d, 1H), 6.9 (S, 1H), 7.3 (T, 2H), 10 (S, 2H), 10.7 (S, 1H); TLC (1 BuOAc, 2 PhCH3, 4 CHCl3), silica-gel-coated plates, viewed under short-wave UV light, major spot for 15, Rf =0.18.

[Compound]

Name

79.2

Quantity

1.32 mol

Type

reactant

Reaction Step Eight

[Compound]

Name

( I )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][CH:4]=1)[CH3:2].C(=[O:19])C1C=CC=CC=1.[Cl:20]C(Cl)(Cl)C(Cl)=O.Cl>[Zn].C(O)(=O)C.C1(C)C(C)=CC=CC=1.O.CO>[ClH:20].[NH2:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:1][CH3:2])=[CH:4][C:5]=1[OH:19] |f:9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1=CC=C(C=C1)[N+](=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Step Four

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

230 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

30.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=O

|

Step Eight

[Compound]

|

Name

|

79.2

|

|

Quantity

|

1.32 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Nine

|

Name

|

|

|

Quantity

|

49.6 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(=O)Cl)(Cl)Cl

|

Step Ten

[Compound]

|

Name

|

( I )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

27 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Twelve

|

Name

|

|

|

Quantity

|

36.6 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Thirteen

|

Name

|

|

|

Quantity

|

44 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The dark solution was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 500-mL 3-necked round bottom flask equipped with a stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture, with vigorous stirring, was cooled to 15°-20° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to exotherm to 34°-36° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the temperature was held there throughout the 30 minute addition period

|

|

Duration

|

30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When the addition

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The zinc acetate salts were filtered off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Dichloromethane (250 mL) was added to the product oil

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the reaction temperature below 20° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting dark solution was warmed to 25° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held here for 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a compound of this invention

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was heated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the low boiling liquid (lower than 50° C.) was distilled off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 78°-80° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

no more volatile liquids distilled

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 3 hours (at 78°-85° C.)

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled to 50° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

600 mL of ethyl acetate was added in one portion

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 15°-20° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred at 15°-20° C. for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

then collected

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ethyl acetate and heptane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The fluffy yellow-orange crystals were dried in a warm air oven overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

Cl.NC1=C(C=C(C=C1)CC)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |